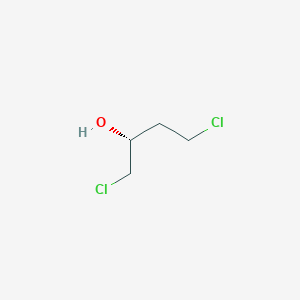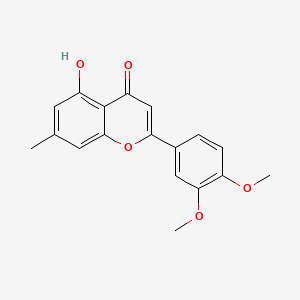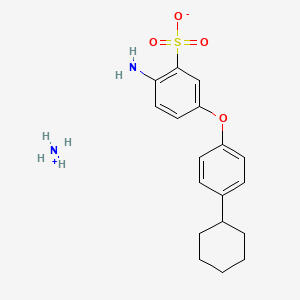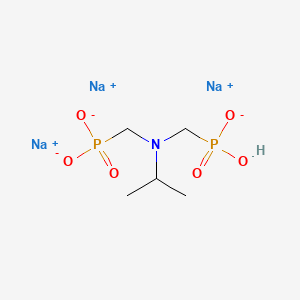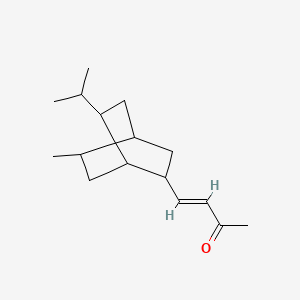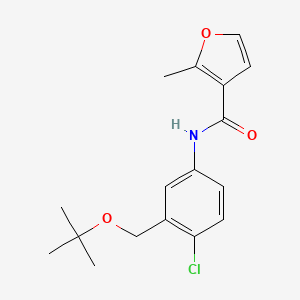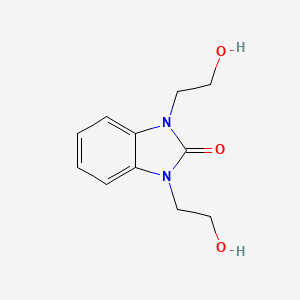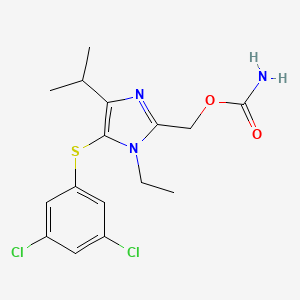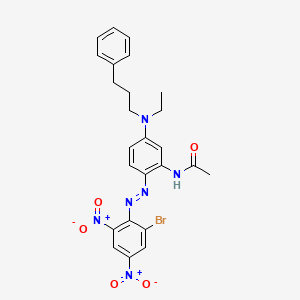
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and bromo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable aromatic amine.
Acetylation: The resulting azo compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the nitro groups to amines is a common reaction.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Dye Synthesis: The azo group makes this compound a potential candidate for use in dye synthesis.
Analytical Chemistry: It could be used as a reagent for detecting specific ions or molecules.
Biology
Biological Staining: The compound might be used for staining biological tissues due to its azo group.
Medicine
Pharmaceuticals: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry
Materials Science: Use in the development of advanced materials with specific optical or electronic properties.
作用機序
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide would depend on its specific application. Generally, the azo group can participate in electron transfer reactions, while the nitro and bromo groups can interact with various biological targets.
類似化合物との比較
Similar Compounds
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)phenyl)acetamide: Lacks the ethyl(3-phenylpropyl)amino group.
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-aminophenyl)acetamide: Lacks the ethyl(3-phenylpropyl) group.
Uniqueness
The presence of the ethyl(3-phenylpropyl)amino group in N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets.
特性
CAS番号 |
86806-69-1 |
|---|---|
分子式 |
C25H25BrN6O5 |
分子量 |
569.4 g/mol |
IUPAC名 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O5/c1-3-30(13-7-10-18-8-5-4-6-9-18)19-11-12-22(23(15-19)27-17(2)33)28-29-25-21(26)14-20(31(34)35)16-24(25)32(36)37/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,27,33) |
InChIキー |
QTOMAVNNZJSYOV-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


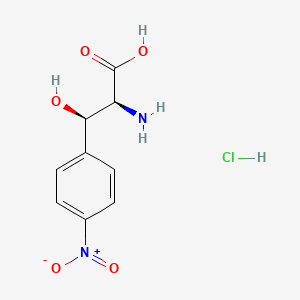
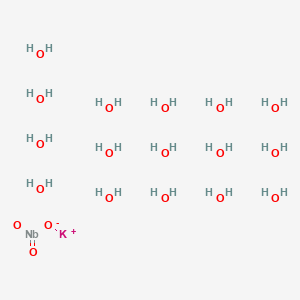
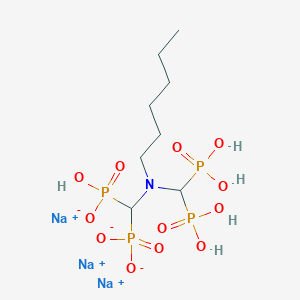
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
